molecular formula C16H19N3O2S B508657 N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide CAS No. 947031-38-1

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide

Cat. No.: B508657
CAS No.: 947031-38-1
M. Wt: 317.4g/mol
InChI Key: PRSRHRMDLZDZPG-UHFFFAOYSA-N
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Description

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a phenyl group, and a dimethylaminoethyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Carbamoyl Intermediate: The reaction begins with the preparation of the carbamoyl intermediate. This is achieved by reacting 2-(dimethylamino)ethylamine with an appropriate isocyanate under controlled conditions.

    Coupling with Thiophene-2-carboxylic Acid: The intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and cost-effectiveness. This often involves:

    Batch Reactors: Utilizing large batch reactors to handle the multi-step synthesis.

    Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and scalability.

    Automated Purification: Employing automated purification systems to streamline the isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, facilitated by reagents like halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Halogenation using bromine in carbon tetrachloride at low temperatures.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for studying biological processes at the molecular level.

Medicine

Medically, this compound is explored for its pharmacological properties. It shows promise in the development of new therapeutic agents, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, this compound is utilized in the development of advanced materials. Its incorporation into polymers and other materials can enhance properties such as conductivity, stability, and reactivity.

Mechanism of Action

The mechanism of action of N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylaminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiophene and phenyl rings provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)furan-2-carboxamide: Similar structure but with a furan ring instead of thiophene.

    N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)pyrrole-2-carboxamide: Contains a pyrrole ring instead of thiophene.

Uniqueness

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its furan and pyrrole analogs. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics.

Biological Activity

N-(2-{[2-(dimethylamino)ethyl]carbamoyl}phenyl)thiophene-2-carboxamide, also known by its CAS number 947031-38-1, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H20N2O2S
  • Molecular Weight : 317.4 g/mol
  • Structure : The compound features a thiophene ring linked to a phenyl group via a carboxamide bond, with a dimethylaminoethyl substituent that enhances its biological activity.

Antitumor Activity

Research indicates that derivatives of compounds similar to this compound exhibit potent antitumor properties. For instance, studies on related carboxamide derivatives show significant cytotoxicity against various cancer cell lines.

  • Topoisomerase I Inhibition : Compounds with similar structures have demonstrated the ability to target topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to apoptosis in cancer cells, indicating potential as chemotherapeutic agents .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. In vitro studies suggest that modifications to the dimethylamino group enhance its antibacterial potency.

  • Case Study : A related study found that compounds with similar amide functionalities exhibited IC50 values ranging from 0.4 to 5.0 nM against resistant bacterial strains .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

Another area of interest is the compound’s potential as a DPP-IV inhibitor, which is significant in the management of type 2 diabetes mellitus.

  • Mechanism : DPP-IV plays a role in glucose metabolism by inactivating incretin hormones. Inhibition of this enzyme can lead to increased insulin secretion and improved glycemic control.
  • Research Findings : In studies involving structurally analogous compounds, oral doses have shown over 80% inhibition of DPP-IV activity within 24 hours, comparable to established drugs like omarigliptin .

Research Findings Summary

Activity Mechanism IC50 Values References
AntitumorTopoisomerase I inhibition30 - 55 nM
AntimicrobialBacterial growth inhibition0.4 - 5.0 nM
DPP-IV InhibitionIncrease in insulin secretion>80% inhibition

Properties

IUPAC Name

N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-19(2)10-9-17-15(20)12-6-3-4-7-13(12)18-16(21)14-8-5-11-22-14/h3-8,11H,9-10H2,1-2H3,(H,17,20)(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRSRHRMDLZDZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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